Conformational Preference: 9-Oxa Substitution Shifts Chair-Chair/Chair-Boat Equilibrium vs. Carbocyclic Bicyclo[3.3.1]nonane
Replacement of the 2- and 4-methylene groups in bicyclo[3.3.1]nonane with ether oxygen atoms strongly destabilizes the chair-chair (cc) conformation. In 2-oxabicyclo[3.3.1]nonane, the cc and chair-boat (bc) conformers are approximately equally populated, whereas in the carbocyclic parent, the cc conformer is dominant [1]. This conformational redistribution directly impacts the scaffold's preorganization for asymmetric transformations and molecular recognition, providing a distinct energetic profile for the 9-oxa variant.
| Evidence Dimension | Conformational equilibrium (cc:bc ratio) |
|---|---|
| Target Compound Data | Equally populated cc and bc conformers (approximate 1:1 ratio) |
| Comparator Or Baseline | Bicyclo[3.3.1]nonane: cc conformer predominant |
| Quantified Difference | Significant destabilization of cc conformer upon oxygen substitution |
| Conditions | Molecular mechanics calculations and NMR conformational analysis |
Why This Matters
The distinct conformational bias affects the scaffold's ability to preorganize for stereoselective reactions and target binding, a critical consideration when selecting a rigid bicyclic core for medicinal chemistry or asymmetric catalysis.
- [1] Peters JA, Baas JMA, van de Graaf B, de Jong G. Conformational energies and geometries of some oxa‐ and dioxabicyclo[3.3.1]nonanes from molecular mechanics. Tetrahedron. 1978;34(24):3313-3323. View Source
